molecular formula C16H24N4O3S2 B2519801 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034572-78-4

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2519801
CAS No.: 2034572-78-4
M. Wt: 384.51
InChI Key: NPRQCALJNAFNQP-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H24N4O3S2 and its molecular weight is 384.51. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One application of structurally similar sulfonamide compounds includes serving as inhibitors for metal corrosion. In a study by Sappani and Karthikeyan (2014), derivatives such as 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related sulfonamides were tested as inhibitors for mild steel corrosion in sulfuric acid solutions. Their effectiveness was attributed to the formation of a protective layer on the metal surface, which follows the Langmuir adsorption isotherm. This research indicates the potential of sulfonamide derivatives in corrosion protection applications (Sappani & Karthikeyan, 2014).

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, sulfonamides incorporating furan, thiophene, and pyrrole moieties have shown significant biological activities. Ilieș et al. (2000) demonstrated that certain sulfonamides possess strong topical intraocular pressure-lowering properties as aqueous suspensions, indicating their potential as antiglaucoma agents. These findings highlight the versatility of sulfonamide derivatives in medicinal chemistry, particularly for eye health (Ilieș et al., 2000).

Material Science

Sulfonamide compounds are also explored in material science for the construction of complex molecular structures. Li and Liu (2014) developed a method to efficiently construct 2-sulfonylbenzo[b]furans from readily available materials, mediated by a copper/silver system. This synthetic protocol demonstrates the utility of sulfonamide derivatives in crafting sophisticated molecular architectures, which could have implications in material science and organic synthesis (Li & Liu, 2014).

Organic Synthesis

The versatility of sulfonamide-based compounds extends to organic synthesis, where they serve as key intermediates in the construction of heterocyclic compounds. Ghomashi et al. (2022) reviewed the advances in designing and developing sulfonamide hybrids, showcasing their broad biological activities and applicability in synthesizing a wide range of pharmaceutical agents. This research underscores the role of sulfonamide derivatives in the synthesis of bioactive molecules (Ghomashi et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and the conditions under which it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, its reactivity, and its potential uses in various applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S2/c1-13(2)20-11-16(17-12-20)25(21,22)18-10-14(15-4-3-7-23-15)19-5-8-24-9-6-19/h3-4,7,11-14,18H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRQCALJNAFNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.